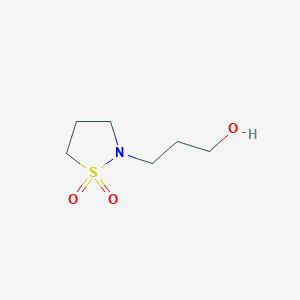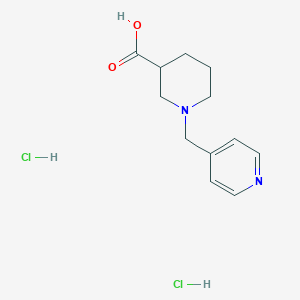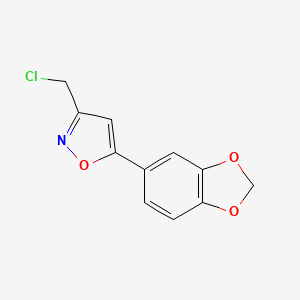
3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol
Vue d'ensemble
Description
3-(1,1-Dioxido-2-isothiazolidinyl)benzoic Acid (CAS# 138099-41-9) is a research chemical . It appears as a white to yellow solid .
Molecular Structure Analysis
The molecular formula of this compound is C10H11NO4S . The InChI code is 1S/C10H11NO4S/c12-10(13)8-3-1-4-9(7-8)11-5-2-6-16(11,14)15/h1,3-4,7H,2,5-6H2,(H,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.27 . It’s a white to yellow solid .Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Diols
Abstract : The review by Zhi-Long Xiu and A. Zeng (2008) discusses the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the significant costs associated with the separation of these diols from fermentation broth. The study emphasizes the need for efficient and cost-effective recovery and purification methods for these compounds, which are promising chemicals with a wide range of applications (Zhi-Long Xiu & A. Zeng, 2008).
Microbial Production of Propanol
Abstract : The review by T. Walther and J. François (2016) covers the biochemical production of propanol from renewable resources. It discusses the development of synthetic pathways for propanol production in microbes and the optimization of fermentation conditions to improve process performance. This research could be relevant for understanding the production processes of compounds similar to 3-(1,1-Dioxido-2-isothiazolidinyl)-1-propanol (T. Walther & J. François, 2016).
Analytical Methods for Determining Antioxidant Activity
Abstract : I. Munteanu and C. Apetrei (2021) provide a comprehensive review of analytical methods used to determine antioxidant activity, including advantages and disadvantages of various assays. This might be relevant for assessing the antioxidant potential of this compound, considering its structural features (I. Munteanu & C. Apetrei, 2021).
Oxazolidinones: A Review
Abstract : D. Diekema and R. Jones (2000) review the oxazolidinones, a novel class of synthetic antimicrobial agents with unique mechanisms of action. While not directly related, the structural motif of oxazolidinone might offer insights into the potential biological activity or applications of this compound (D. Diekema & R. Jones, 2000).
Safety and Hazards
Propriétés
IUPAC Name |
3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-5-1-3-7-4-2-6-11(7,9)10/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMQUNVLFWDUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-bromophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1438818.png)





![5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine](/img/structure/B1438831.png)
![Methyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B1438832.png)



![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetic acid](/img/structure/B1438838.png)
